molecular formula C12H14N4O4S B11047991 N'-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-3-hydroxybenzohydrazide

N'-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-3-hydroxybenzohydrazide

Cat. No.: B11047991
M. Wt: 310.33 g/mol
InChI Key: PHEYRUBHVPXFEK-UHFFFAOYSA-N
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Description

N’~4~-(3-HYDROXYBENZOYL)-1,5-DIMETHYL-1H-PYRAZOLE-4-SULFONOHYDRAZIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrazole ring, a hydroxybenzoyl group, and a sulfonohydrazide moiety, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’~4~-(3-HYDROXYBENZOYL)-1,5-DIMETHYL-1H-PYRAZOLE-4-SULFONOHYDRAZIDE typically involves multiple steps, starting with the preparation of the pyrazole ring. The pyrazole ring can be synthesized through the reaction of hydrazine with 1,3-diketones under acidic or basic conditions. The hydroxybenzoyl group is introduced via an acylation reaction using 3-hydroxybenzoic acid and an appropriate acylating agent such as oxalyl chloride. The final step involves the formation of the sulfonohydrazide moiety through the reaction of the intermediate compound with sulfonyl hydrazide under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pH, and reaction time, as well as using catalysts to enhance the reaction rate. Purification steps such as recrystallization or chromatography are employed to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

N’~4~-(3-HYDROXYBENZOYL)-1,5-DIMETHYL-1H-PYRAZOLE-4-SULFONOHYDRAZIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and pH to ensure selective reactivity .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxybenzoyl group yields quinones, while reduction of the sulfonohydrazide moiety produces corresponding amines .

Mechanism of Action

The mechanism of action of N’~4~-(3-HYDROXYBENZOYL)-1,5-DIMETHYL-1H-PYRAZOLE-4-SULFONOHYDRAZIDE involves its interaction with various molecular targets. The hydroxybenzoyl group can interact with enzymes and receptors, modulating their activity. The sulfonohydrazide moiety can form covalent bonds with nucleophilic sites on proteins, altering their function. These interactions lead to the compound’s biological effects, such as antimicrobial and cytotoxic activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’~4~-(3-HYDROXYBENZOYL)-1,5-DIMETHYL-1H-PYRAZOLE-4-SULFONOHYDRAZIDE is unique due to its combination of a pyrazole ring, hydroxybenzoyl group, and sulfonohydrazide moiety.

Properties

Molecular Formula

C12H14N4O4S

Molecular Weight

310.33 g/mol

IUPAC Name

N'-(1,5-dimethylpyrazol-4-yl)sulfonyl-3-hydroxybenzohydrazide

InChI

InChI=1S/C12H14N4O4S/c1-8-11(7-13-16(8)2)21(19,20)15-14-12(18)9-4-3-5-10(17)6-9/h3-7,15,17H,1-2H3,(H,14,18)

InChI Key

PHEYRUBHVPXFEK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1C)S(=O)(=O)NNC(=O)C2=CC(=CC=C2)O

Origin of Product

United States

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